Selenetan-3-ol
Description
Properties
CAS No. |
73903-64-7 |
|---|---|
Molecular Formula |
C3H6OSe |
Molecular Weight |
137.05 g/mol |
IUPAC Name |
selenetan-3-ol |
InChI |
InChI=1S/C3H6OSe/c4-3-1-5-2-3/h3-4H,1-2H2 |
InChI Key |
JYUPBZTVUGMHQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C[Se]1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Selenetan 3 Ol and Its Analogues
Stereoselective Synthesis of Chiral Selenetan-3-ol Derivatives
The creation of the chiral center at the C3 position of the selenetane (B14752615) ring in a controlled manner is the primary goal of stereoselective synthesis. This involves methodologies that can selectively produce one stereoisomer over others. wikipedia.org General strategies in asymmetric synthesis can be effectively adapted to construct enantiomerically enriched or pure stereoisomers of this compound.
Enantioselective and diastereoselective syntheses are two distinct but related strategies for controlling stereochemistry. An enantioselective reaction creates a new chiral center from a prochiral substrate, producing an excess of one enantiomer, while a diastereoselective reaction creates a new chiral center in a molecule that already contains one, leading to an excess of one diastereomer. numberanalytics.com
Enantioselective Routes: An enantioselective approach to this compound would typically involve the cyclization of a prochiral precursor using a chiral reagent or catalyst. For example, an acyclic substrate containing a selenium nucleophile and a suitable electrophilic carbon, along with a ketone or protected alcohol, could be cyclized. The use of a chiral catalyst, such as a metal complex with a chiral ligand or a chiral organocatalyst, would create an asymmetric environment, favoring the formation of one enantiomer of the selenetane ring over the other. libretexts.org The development of stereoselective reactions to form the carbon-selenium bond is a key area of research in organoselenium chemistry. ingentaconnect.com
Diastereoselective Routes: A diastereoselective synthesis would rely on an existing stereocenter within the starting material to direct the stereochemical outcome of the ring-forming reaction. This strategy, known as substrate control, is a common approach in asymmetric synthesis. bccollegeasansol.ac.in For the synthesis of a this compound derivative, one could start with an enantiomerically pure open-chain precursor that already possesses a chiral center. During the cyclization step to form the selenetane ring, the existing stereocenter would sterically or electronically influence the approach of the reagents, leading to the preferential formation of one diastereomer. For instance, the cyclization of a chiral γ-halo-β-hydroxypropyl selenide (B1212193) could proceed with high diastereoselectivity, where the stereochemistry of the hydroxyl group directs the formation of the new stereocenter at the carbon bearing the selenium atom.
Table 1: Comparison of General Stereoselective Strategies
| Strategy | Principle | Key Requirement | Potential Application to this compound Synthesis |
|---|---|---|---|
| Enantioselective Synthesis | Creates a chiral product from an achiral precursor in unequal amounts of enantiomers. wikipedia.org | Chiral catalyst, chiral reagent, or external chiral influence. libretexts.org | Cyclization of a prochiral selenium-containing diol precursor using a chiral catalyst to induce asymmetry at C3. |
| Diastereoselective Synthesis | Forms one diastereomer in preference to others in a molecule with pre-existing chirality. numberanalytics.com | An existing stereocenter in the substrate molecule. | Intramolecular cyclization of an enantiopure open-chain precursor where the existing stereocenter directs the ring closure. |
Among the most powerful methods in modern asymmetric synthesis are those employing chiral auxiliaries and organocatalysts. These approaches offer elegant solutions for controlling the absolute stereochemistry of newly formed chiral centers. researchgate.netslideshare.net
Chiral Auxiliary Approaches: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In a potential synthesis of a chiral this compound derivative, a chiral auxiliary could be attached to an acyclic precursor. For instance, an achiral selenium-containing carboxylic acid could be converted into a chiral ester or amide using a commercially available chiral alcohol or amine (e.g., Evans oxazolidinones, pseudoephedrine). ingentaconnect.com The subsequent intramolecular cyclization to form the selenetane ring would be a diastereoselective process, controlled by the steric and electronic properties of the auxiliary. The resulting diastereomers could be separated, followed by the removal of the auxiliary to yield the enantiomerically enriched this compound derivative.
Organocatalytic Approaches: Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions enantioselectively. chim.it This field has grown rapidly, providing powerful alternatives to metal-based catalysts. Common organocatalysts include proline and its derivatives, and chiral phosphoric acids. chim.itnih.gov
A hypothetical organocatalytic route to chiral this compound could involve the intramolecular cyclization of a precursor containing both a selenium nucleophile and an electrophilic moiety, such as an α,β-unsaturated aldehyde. A chiral secondary amine catalyst, like a diarylprolinol silyl (B83357) ether, could react with the aldehyde to form a chiral enamine or iminium ion intermediate. This activation would allow the selenium nucleophile to attack in a highly controlled, stereoselective manner, leading to the formation of the selenetane ring with high enantiomeric excess. This strategy has been successfully applied to the synthesis of various other chiral heterocycles. chim.it
Table 2: Potential Asymmetric Control Elements for this compound Synthesis
| Approach | Controlling Element | General Mechanism | Potential Advantages |
|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinones, Camphorsultams, Pseudoephedrine | Temporary incorporation of a chiral moiety to direct a diastereoselective ring-formation, followed by removal. researchgate.net | High predictability, robust and well-established procedures. |
| Organocatalysis | Proline derivatives, Chiral Phosphoric Acids (CPAs), Cinchona alkaloids | Activation of the substrate via formation of a transient chiral intermediate (e.g., iminium ion, enamine). chim.it | Metal-free conditions, operational simplicity, and environmental benefits. chim.it |
Chemical Transformations and Reactivity Profiles of Selenetan 3 Ol
Reactions Involving the Hydroxyl Functionality of Selenetan-3-ol
The hydroxyl group in this compound is a key site for various chemical modifications, allowing for the synthesis of a range of derivatives.
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification to form the corresponding esters. thieme.de This reaction typically involves treating the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst. byjus.com The process involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid derivative. byjus.com
Etherification, the formation of ethers from this compound, can also be achieved. This transformation generally requires the conversion of the hydroxyl group into a better leaving group, followed by reaction with an alkoxide or by Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide.
Oxidation of the Hydroxyl Group to the Corresponding Ketone
The secondary alcohol functionality of this compound can be oxidized to yield the corresponding ketone, selenetane-3-one. This transformation is analogous to the oxidation of thietan-3-ol (B1346918) to thietan-3-one. thieme.de Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the C3 position. savemyexams.comwikipedia.org Once activated, a wide range of nucleophiles can be introduced at this position, leading to a diverse array of 3-substituted selenetanes. wikipedia.orgsavemyexams.com The reaction proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile and leaving group. wikipedia.org
Reactivity of the Selenetan Ring System
The selenetan ring, being a four-membered heterocycle, is characterized by significant ring strain, which influences its reactivity. scribd.com
Electrophilic Additions and Substitutions on the Selenetan Ring
The selenium atom in the selenetan ring possesses lone pairs of electrons, making it susceptible to attack by electrophiles. wikipedia.org Electrophilic addition reactions can occur at the selenium atom, potentially leading to the formation of selenonium salts. wikipedia.orglasalle.edu The subsequent reaction pathways can be complex, sometimes resulting in ring-opening or rearrangement products. libretexts.org
Ring-Opening Reactions of Selenetanes
Due to the inherent ring strain, selenetanes can undergo ring-opening reactions under various conditions. scribd.comwiley-vch.de These reactions can be initiated by nucleophiles or electrophiles. For instance, nucleophilic attack at a carbon atom adjacent to the selenium can lead to cleavage of a carbon-selenium bond. scribd.com Similarly, electrophilic attack on the selenium atom can weaken the ring structure, making it more prone to opening. rsc.org Transition metal-coordinated selenetanes have been shown to react with selenocyanate (B1200272) and tellurocyanate, resulting in ring-expansion to form 1,2-diselenolanes and 1,2-selenatellurolanes, respectively. rsc.org
Derivatization and Functionalization Strategies for Selenetan 3 Ol
Synthesis of Substituted Selenetan-3-ol Derivatives
Introducing substituents onto the carbon framework of the selenetane (B14752615) ring is a key strategy for modulating the molecule's physical and chemical properties. Synthetic routes often involve the cyclization of appropriately substituted precursors.
One effective method involves the base-induced intramolecular cyclization of 2-(3-hydroxyalkylseleno)benzoxazoles. clockss.org This strategy allows for the formation of selenetane rings bearing substituents on the carbon atoms. The process is believed to proceed through a spiro intermediate which then converts to a selenolate anion, followed by intramolecular displacement to yield the selenetane ring. clockss.org By starting with substituted 3-hydroxyalkyl precursors, this method can be adapted to produce C-substituted selenetane derivatives. For example, using a precursor with a substituent at the C1 or C2 position of the 3-hydroxypropyl chain would result in a selenetane substituted at the C2 or C3 position, respectively.
A specific example of a C3-substituted selenetane is the synthesis of 3-(tert-Butoxycarbonylamino)selenetane. This synthesis starts from 3-aminopropan-1-ol, which undergoes a multi-step conversion to the corresponding mesylate precursor, 3-(tert-butoxycarbonylamino)propyl methanesulfonate. mdpi.com Reaction of this precursor with sodium hydrogen selenide (B1212193) (NaHSe), generated in situ, leads to the formation of the C3-amino-substituted selenetane ring. mdpi.com
Table 1: Synthesis of a C3-Substituted Selenetane Derivative mdpi.com
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 3-Aminopropan-1-ol | (1) Boc₂O, Et₃N, 1,4-dioxane/H₂O(2) NaBH₄, EtOH(3) MsCl, Et₃N, CH₂Cl₂ | 3-(tert-Butoxycarbonylamino)propyl methanesulfonate |
| 2 | 3-(tert-Butoxycarbonylamino)propyl methanesulfonate | NaHSe, iPrOH/1,4-dioxane, reflux | 3-(tert-Butoxycarbonylamino)selenetane |
The hydroxyl group at the C3 position of this compound is a prime site for functionalization, offering a gateway to a wide array of derivatives via established alcohol chemistry. msu.edu These transformations can introduce new functionalities, alter solubility, and provide handles for further conjugation.
Standard reactions for alcohol derivatization are readily applicable to this compound. For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating subsequent nucleophilic substitution reactions. Direct replacement of the hydroxyl group with halogens can be achieved using common halogenating agents. chemguide.co.uk Treatment with thionyl chloride (SOCl₂) typically yields the corresponding 3-chloro-selenetane, while phosphorus tribromide (PBr₃) can be used to synthesize 3-bromo-selenetane. chemguide.co.uklibretexts.org
Furthermore, the hydroxyl group can undergo esterification to form esters or carbamates. Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base would yield selenetan-3-yl esters. This functionalization is a common strategy for creating prodrugs or modifying the pharmacokinetic properties of a core scaffold.
Table 2: Proposed Functionalization Reactions of the this compound Hydroxyl Group
| Reaction Type | Reagent(s) | Proposed Product |
| Chlorination | Thionyl chloride (SOCl₂) | 3-Chloroselenetane |
| Bromination | Phosphorus tribromide (PBr₃) | 3-Bromoselenetane |
| Esterification | Acetyl chloride, Pyridine | Selenetan-3-yl acetate |
| Etherification | Sodium hydride (NaH), Methyl iodide (CH₃I) | 3-Methoxyselenetane |
Modifications at the Carbon Backbone of the Selenetan Ring
Formation of Fused and Spirocyclic Systems Incorporating this compound
Building upon the this compound core to create more complex, multi-cyclic systems is a sophisticated derivatization strategy. This can lead to novel molecular geometries with unique properties.
Annulation refers to the construction of a new ring onto an existing one. wiley-vch.de For this compound, annulation strategies can be envisioned that utilize the existing functionality to build an adjacent ring. One potential approach involves converting the hydroxyl group into a reactive handle for a ring-closing reaction. For example, the hydroxyl group could be oxidized to a ketone (selenetan-3-one), which could then undergo a condensation reaction with a suitable partner, such as a malonate derivative, followed by intramolecular cyclization to form a fused bicyclic system.
Another plausible strategy is based on cycloaddition reactions. The hydroxyl group could be used to tether a diene moiety to the selenetane ring. Subsequent intramolecular Diels-Alder reaction would generate a fused polycyclic system. Such strategies are fundamental in the synthesis of complex natural products and offer a powerful tool for creating diverse molecular architectures from a common selenetane precursor. core.ac.uknih.gov
Spirocyclic systems, where two rings share a single atom, represent another class of complex architectures derivable from this compound. The synthesis of spirocycles often involves the reaction of a cyclic ketone with a species capable of forming a new ring at the carbonyl carbon.
Starting from this compound, oxidation to the corresponding ketone, Selenetan-3-one, provides the key precursor for spirocyclization. This ketone could then participate in reactions designed to build a second ring at the C3 position. For example, a three-component reaction involving Selenetan-3-one, a primary amine, and a cyclic dione (B5365651) could potentially yield spiro[dihydropyridine-selenetane] derivatives, analogous to known syntheses of spirooxindoles. researchgate.net Research into the synthesis of azocyclic derivatives of selenetanes has been reported, indicating the feasibility of constructing such complex spiro-heterocyclic systems. nih.gov
Strategies for Annulation to the Selenetan Ring
Heteroatom Incorporation into this compound Derivatives
The selenetane ring inherently features a selenium heteroatom. Further derivatization can introduce additional heteroatoms (e.g., nitrogen, sulfur, oxygen) into the molecule, either within the selenetane ring itself (a challenging ring transformation) or, more commonly, in substituents or fused rings. The introduction of diverse heteroatoms can significantly influence the molecule's biological activity and chemical reactivity. nih.gov
The synthesis of 3-(tert-Butoxycarbonylamino)selenetane is a prime example of incorporating a nitrogen heteroatom into a substituent on the selenetane backbone. mdpi.com This amino group provides a site for further chemical modification, such as amide or sulfonamide formation.
Furthermore, strategies for building fused heterocyclic systems can be designed to incorporate new heteroatoms. For instance, a fused pyrazole (B372694) or isoxazole (B147169) ring could be constructed by reacting a hypothetical 3-oxo-selenetan-2-carbaldehyde with hydrazine (B178648) or hydroxylamine, respectively. Similarly, the synthesis of fused systems like selenolo[2,3-b]quinolines demonstrates the construction of complex, multi-heteroatom systems built around a selenium-containing ring, offering a template for potential annulation strategies starting from functionalized selenetanes. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. emerypharma.com
1H NMR Spectroscopy: The proton NMR spectrum of Selenetan-3-ol is expected to show distinct signals for the protons on the four-membered ring and the hydroxyl group. Protons on carbons adjacent to the selenium atom will experience a different electronic environment compared to the proton on the carbon bearing the hydroxyl group. Generally, protons bonded to sp³-hybridized carbons appear at higher fields, while those attached to carbons bonded to electronegative atoms like oxygen are shifted to lower fields. libretexts.org The chemical shifts provide initial information on the electronic environment of the protons. libretexts.org
13C NMR Spectroscopy: The 13C NMR spectrum will display signals for each unique carbon atom in the this compound molecule. The chemical shifts of carbon atoms are significantly influenced by the electronegativity of neighboring atoms and the hybridization state. libretexts.org Carbons bonded to the highly electronegative selenium and oxygen atoms are expected to resonate at lower fields (higher ppm values) compared to other carbons in the ring. libretexts.org The wide range of chemical shifts in 13C NMR, typically up to 200 ppm, usually allows for the clear resolution of individual carbon signals, which is highly beneficial for the analysis of complex structures. libretexts.org
77Se NMR Spectroscopy: With a natural abundance of 7.63%, the spin-½ nucleus 77Se is a valuable probe for studying organoselenium compounds. huji.ac.il 77Se NMR offers a very wide chemical shift range, making it highly sensitive to the electronic and structural environment of the selenium atom. huji.ac.ilnorthwestern.edu The chemical shift of the selenium atom in this compound will be characteristic of a cyclic selenide (B1212193). Furthermore, coupling constants between 77Se and adjacent 1H and 13C nuclei (nJSe,H and nJSe,C) provide crucial information for confirming the connectivity within the molecule. huji.ac.ilresearchgate.net These couplings can often be observed as satellite peaks in the 1H and 13C spectra. huji.ac.il
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H (on C-OH) | 3.5 - 4.5 | Multiplet | JH,H, JH,Se |
| H (on C adjacent to Se) | 2.5 - 3.5 | Multiplet | JH,H, JH,Se |
| OH | Variable | Singlet | - |
| C (C-OH) | 60 - 70 | - | JC,H, JC,Se |
| C (adjacent to Se) | 20 - 30 | - | JC,H, JC,Se |
| 77Se | 100 - 300 | - | JSe,H, JSe,C |
Note: These are predicted values and may vary based on solvent and experimental conditions.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. emerypharma.com In this compound, COSY would show correlations between the protons on adjacent carbons in the ring, helping to establish the connectivity of the carbon backbone. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com It is invaluable for assigning the signals of protonated carbons in the 13C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four). youtube.com HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments identified by COSY and HSQC. For instance, it would show correlations from the protons to the carbons across the selenium atom.
1H-77Se HMQC (Heteronuclear Multiple Quantum Coherence): This specialized experiment can directly probe the correlation between protons and the selenium-77 (B1247304) nucleus, providing definitive evidence for the proximity of certain protons to the selenium atom. northwestern.edu
Detailed Analysis of <sup>1</sup>H, <sup>13</sup>C, and <sup>77</sup>Se NMR Chemical Shifts and Coupling Constants
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and fragile molecules like this compound. creative-proteomics.comwiley-vch.de In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, generating charged droplets from which gas-phase ions are formed. uni-rostock.demdpi.com This method typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation, allowing for the clear determination of the molecular weight. nih.gov The resulting mass spectrum would show a prominent peak corresponding to the molecular ion of this compound, confirming its molecular mass.
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.neteurachem.org This precision allows for the determination of the exact elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C3H6OSe), HRMS would be able to confirm this specific formula, ruling out other potential isobaric compounds and providing a high degree of confidence in the compound's identity. labmanager.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. elsevier.com These techniques are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. edinst.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration. edinst.com In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm-1 would be characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations would appear around 2850-3000 cm-1. The C-O stretching vibration would likely be observed in the 1000-1200 cm-1 region. The C-Se stretching vibration is expected to appear at lower frequencies.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. nih.gov A vibration is Raman active if there is a change in the polarizability of the molecule during the vibration. edinst.com The Raman spectrum of this compound would provide complementary information to the IR spectrum. The symmetric vibrations of the selenetan ring, particularly the C-Se-C symmetric stretch, are expected to give rise to strong Raman signals.
The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational properties of this compound, aiding in its structural confirmation.
Identification of Key Functional Group Vibrations
The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. The hydroxyl (-OH) and the carbon-selenium (C-Se) bonds are of particular interest.
The O-H stretching vibration is typically a strong and broad band in the IR spectrum, generally appearing in the region of 3200–3600 cm⁻¹. The exact position and shape of this band can provide information on the extent of intermolecular hydrogen bonding. In the Raman spectrum, the O-H stretch is often weaker.
The C-Se bond vibrations are found in the fingerprint region of the spectrum, at lower wavenumbers. The C-Se stretching vibrations in saturated seleno-heterocycles typically appear in the 500–600 cm⁻¹ range. These vibrations are crucial for confirming the presence of the selenium atom within the cyclic structure. Other expected vibrations would include C-H stretching, C-O stretching, and various bending modes (scissoring, wagging, twisting) for the CH₂ groups in the ring.
A hypothetical table of key vibrational frequencies for this compound is presented below, based on typical ranges for these functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C-O | Stretching | 1050 - 1150 |
| C-Se | Stretching | 500 - 600 |
| CH₂ | Bending/Scissoring | ~1465 |
Conformational Insights from Vibrational Spectra
The selenetan ring, like other four-membered rings such as cyclobutane (B1203170) and thietane, is not planar. It adopts a puckered conformation to relieve angular and torsional strain. This puckering can be analyzed using far-IR and low-frequency Raman spectroscopy. The ring-puckering vibrations occur at very low frequencies, typically below 200 cm⁻¹. The analysis of the frequencies and patterns of these vibrations can yield the potential energy function for the ring-puckering motion, providing quantitative information about the barrier to planarity and the equilibrium puckering angle of the selenetan ring.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique allows for the precise determination of atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.
Elucidation of Molecular Conformations and Packing
An X-ray crystal structure of this compound would unambiguously determine the conformation of the four-membered ring. It would confirm the puckered nature of the ring and provide the exact puckering angle. Furthermore, the analysis would reveal the orientation of the hydroxyl substituent, determining whether it is in a pseudo-axial or pseudo-equatorial position relative to the ring.
The crystallographic data also elucidates the crystal packing, showing how individual this compound molecules are arranged in the unit cell. A key feature to analyze would be the intermolecular hydrogen bonding network involving the hydroxyl groups. The geometry of these hydrogen bonds (O-H···O distances and angles) is critical in dictating the solid-state architecture of the compound.
Bond Length and Angle Analysis of the Selenetan Ring
The precise bond lengths and angles within the selenetan ring are critical indicators of the ring strain and electronic environment. The C-Se bond lengths in a saturated heterocycle are expected to be around 1.95-2.00 Å. The C-C bond lengths would likely be comparable to those in other strained cyclic systems.
The internal bond angles of the ring would be significantly compressed from the ideal tetrahedral angle of 109.5°, a direct consequence of the four-membered ring structure. The C-Se-C angle is expected to be particularly acute, likely less than 80°, which is characteristic of selenetan rings. The analysis of these parameters provides a quantitative measure of the ring strain.
A hypothetical data table summarizing expected crystallographic parameters for the selenetan ring is provided below.
| Parameter | Atom(s) Involved | Expected Value |
| Bond Length | C-Se | 1.95 - 2.00 Å |
| Bond Length | C-C | 1.53 - 1.56 Å |
| Bond Angle | C-Se-C | < 80° |
| Bond Angle | C-C-Se | ~90° |
| Bond Angle | C-C-C | ~90° |
| Ring Puckering Angle | - | 20 - 40° |
Theoretical and Computational Chemistry of Selenetan 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Selenetan-3-ol. These methods can provide detailed insights into its geometry, stability, and electronic characteristics.
Ab Initio Calculations for High-Accuracy Predictions
For even greater accuracy, particularly for the energetic properties, high-level ab initio calculations could be performed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data. These methods are particularly useful for refining the understanding of subtle electronic effects and for providing a more accurate potential energy surface for conformational analysis. For related four-membered heterocycles, ab initio methods have been successfully used to compute structures and energies. researchgate.net
Conformational Analysis of the Selenetan Ring
The four-membered selenetan ring is expected to be non-planar, adopting a puckered conformation to relieve ring strain.
Energy Landscapes and Preferred Conformations
Computational methods can be used to map the potential energy surface of this compound as a function of its ring-puckering coordinates. researchgate.net This analysis would reveal the most stable conformations and the energy barriers between them. The puckering of a four-membered ring is typically described by a single puckering amplitude. For this compound, the presence of the hydroxyl group introduces the possibility of different conformers based on the orientation of the O-H bond (axial vs. equatorial). The relative energies of these conformers would be determined by a balance of ring strain, torsional strain, and potential intramolecular interactions such as hydrogen bonding.
Influence of Substituents on Ring Puckering and Flexibility
The hydroxyl group at the 3-position is expected to significantly influence the puckering of the selenetan ring. Its preference for an axial or equatorial position would depend on steric and electronic factors. Computational studies on analogous substituted cyclobutanes and other four-membered heterocycles have shown that the nature and position of substituents play a critical role in determining the ring's geometry and flexibility. A systematic computational study could involve replacing the hydroxyl group with other substituents to understand their electronic and steric effects on the ring's conformational preferences.
Reaction Mechanism Studies
Theoretical chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a key area of investigation would be its reactivity, for instance, in nucleophilic substitution reactions at the carbon bearing the hydroxyl group or at the selenium atom.
Computational studies could model the reaction pathways of, for example, the substitution of the hydroxyl group. publish.csiro.au By locating the transition state structures and calculating the activation energies, a detailed understanding of the reaction mechanism (e.g., S\textsubscript{N}1 vs. S\textsubscript{N}2) could be achieved. These calculations would clarify the role of the selenium atom in the reactivity of the ring, such as its ability to stabilize charged intermediates or transition states. The general principles of nucleophilic substitution have been extensively studied computationally for a wide range of organic molecules. researchgate.net
Computational Elucidation of this compound Synthetic Pathways
The synthesis of four-membered selenium-containing rings is a challenging endeavor, often complicated by the propensity of selenium to form more stable five- or six-membered rings or to undergo extrusion. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping out potential synthetic routes, evaluating their feasibility, and identifying key intermediates and transition states. acs.orgresearchgate.net
A plausible synthetic pathway to this compound involves the intramolecular cyclization of a suitable precursor, such as a 1-halo-3-selenocyanatopropan-2-ol derivative. Computational modeling can be employed to investigate the reaction mechanism, which would likely proceed via nucleophilic attack of a selenium-centered anion at the carbon bearing the leaving group.
Table 1: Calculated Relative Energies for a Proposed Synthetic Pathway of this compound
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Precursor (1-chloro-3-selanylpropan-2-ol) | B3LYP/6-311+G(d,p) | 0.0 |
| Transition State (Cyclization) | B3LYP/6-311+G(d,p) | +18.5 |
| This compound Product | B3LYP/6-311+G(d,p) | -5.2 |
Note: The data in this table is illustrative and based on typical values for similar cyclization reactions. It serves to demonstrate the application of computational methods in assessing reaction feasibility.
The energy profile, as illustrated in the hypothetical data in Table 1, can reveal the activation barrier for the cyclization step. A relatively low activation energy would suggest that the reaction is kinetically accessible. Furthermore, a negative reaction energy indicates that the formation of the this compound ring is thermodynamically favorable. Computational studies can also explore alternative pathways, such as the reaction of epichlorohydrin (B41342) with a selenium nucleophile, and compare their energetic landscapes to identify the most promising synthetic strategy.
Investigation of Reactivity Mechanisms through Transition State Analysis
Transition state analysis is a cornerstone of computational chemistry for understanding reaction mechanisms. masterorganicchemistry.comnumberanalytics.com For this compound, the inherent ring strain is a key determinant of its reactivity. acs.org Nucleophilic substitution reactions at the selenium atom in strained four-membered rings have been computationally shown to proceed via an S_N2-like mechanism, in contrast to the addition-elimination pathways favored by larger, less strained rings. acs.org
By modeling the interaction of this compound with various nucleophiles, the geometry of the transition state can be determined. arkat-usa.orgims.ac.jp This involves locating the first-order saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. numberanalytics.com The characteristics of this transition state, such as the lengths of the forming and breaking bonds, provide a detailed picture of the reaction mechanism.
For instance, the reaction of this compound with a nucleophile (Nu⁻) can be computationally modeled to elucidate the reaction pathway. The transition state would likely feature a hypervalent selenium atom with the nucleophile and the leaving group in an apical-equatorial or diaxial arrangement, depending on the constraints of the ring system.
Table 2: Key Parameters of a Hypothetical Transition State for Nucleophilic Attack on this compound
| Parameter | Value |
| Imaginary Frequency | -250 cm⁻¹ |
| Se-Nu Bond Length | 2.45 Å |
| C-Se Bond Length (ring) | 2.10 Å |
| Activation Energy (Ea) | 15.2 kcal/mol |
Note: This table presents hypothetical data characteristic of a transition state in a nucleophilic substitution reaction involving a selenetane (B14752615) ring. The single imaginary frequency confirms the structure as a true transition state.
The activation energy (Ea) derived from these calculations is a critical parameter for predicting the reaction rate. By comparing the activation energies for different nucleophiles or reaction conditions, chemists can rationally design experiments and predict the outcome of reactions involving this compound.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is crucial for their characterization. numberanalytics.comnih.gov For this compound, DFT and time-dependent DFT (TD-DFT) calculations can provide theoretical IR, NMR, and UV-Vis spectra that can be correlated with experimental data. acs.orgdoi.org
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. nih.gov Key vibrational modes would include the O-H stretch, C-H stretches, and, significantly, the C-Se-C ring deformation modes, which are characteristic of the selenetane ring. Comparing the calculated spectrum with an experimental one can confirm the successful synthesis of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts, particularly for the ⁷⁷Se nucleus, is a powerful tool in the study of organoselenium compounds. rsc.orgscispace.commdpi.com The chemical shift of the selenium atom in this compound is expected to be influenced by the ring strain and the presence of the hydroxyl group. Computational predictions can aid in the assignment of signals in the experimental spectrum. researchgate.netresearchgate.net
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| IR Spectroscopy | ν(O-H) | ~3400 cm⁻¹ |
| ν(C-Se-C) | ~650 cm⁻¹ | |
| ¹H NMR Spectroscopy | δ(CH-OH) | ~4.5 ppm |
| ¹³C NMR Spectroscopy | δ(C-OH) | ~68 ppm |
| δ(CH₂-Se) | ~25 ppm | |
| ⁷⁷Se NMR Spectroscopy | δ(Se) | ~150 ppm |
Note: The values in this table are illustrative predictions based on DFT calculations for similar organoselenium compounds and serve to demonstrate the utility of computational spectroscopy.
The correlation between predicted and experimental spectroscopic data provides a high level of confidence in the structural assignment of newly synthesized molecules. doi.org Any significant deviations between the calculated and observed spectra can point to interesting electronic effects or intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that warrant further investigation. escholarship.org
Applications of Selenetan 3 Ol in Organic Synthesis and Materials Science
Selenetan-3-ol as a Versatile Synthetic Intermediate
A thorough review of scientific databases and chemical literature did not uncover specific examples of this compound being used as a versatile synthetic intermediate.
Building Block for Complex Organoselenium Architectures
There is a lack of documented research demonstrating the use of this compound as a foundational building block for the construction of more complex organoselenium architectures. While the synthesis of various organoselenium compounds is a broad field of study, the specific role of this compound in this capacity is not reported. nih.govresearchgate.netmdpi.com
Catalytic Roles of this compound and its Derivatives
No evidence was found in the scientific literature to support the application of this compound or its derivatives in either transition metal catalysis or organocatalysis.
Design and Application of this compound-Based Ligands in Transition Metal Catalysis
The design and application of ligands are crucial in transition metal catalysis. However, there are no published studies on the development or use of this compound-based ligands in this context. rsc.org
Organocatalytic Applications of this compound Derivatives
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The investigation did not find any instances of this compound derivatives being employed as organocatalysts.
Integration of this compound into Advanced Materials (Excluding Biological/Pharmaceutical Applications)
The search for the integration of this compound into advanced materials for non-biological or non-pharmaceutical purposes did not yield any relevant research. The general field of selenium-containing materials exists, but specific contributions from this compound are not documented. researchgate.net
Synthesis of this compound
The primary and most cited reference for this compound is its synthesis as reported by Arnold and Canty. The method involves the decomposition of a mercury(II) complex. Specifically, the removal of mercury as mercury(II) sulfide (B99878) (HgS) from [1,3-diselenylpropan-2-olato(2-)-Se,Se']-mercury(II) leads to the formation of this compound. publish.csiro.au
Table 1: Documented Synthesis of this compound
| Precursor | Reagent | Product | Reference |
|---|
Role in Photochromic and Electronic Materials
The incorporation of selenium heterocycles into molecular structures has been shown to impart interesting photochromic and electronic properties. Photochromic materials exhibit a reversible change in color upon exposure to light, a phenomenon that is central to the development of optical switches and memory devices. wikipedia.orgnih.gov While direct studies on this compound's photochromism are not extensively documented, the behavior of related selenium-containing compounds, particularly diarylethenes with selenophene (B38918) moieties, provides valuable insights. rsc.orgresearchgate.net These compounds undergo reversible photocyclization reactions, leading to significant changes in their absorption spectra. rsc.orgresearchgate.net The selenium atom plays a crucial role in modulating the electronic properties and the stability of the different isomeric states. rsc.org
In the context of electronic materials, selenium-containing polymers are recognized for their unique optical-electrical characteristics, including high photoconductivity and a high refractive index. tu-dresden.de The conductivity of such polymers is attributed to the presence of contiguous sp² hybridized carbon centers and the p-orbitals of the heteroatoms in their backbone. wikipedia.org Although undoped conjugated polymers typically act as semiconductors or insulators, their conductivity can be significantly enhanced through doping. wikipedia.org The development of a two-dimensional polyaniline crystal has demonstrated that ordered polymer structures can achieve exceptional electrical conductivity, including metallic out-of-plane charge transport. tu-dresden.de Given these findings, polymers derived from this compound could potentially be designed to exhibit tailored electronic properties for applications in organic electronics.
| Compound Class | Relevant Properties | Potential Application |
| Diarylethenes with Benzo[b]selenophene | Turn-on mode fluorescence photoswitching; Reversible photochromism in solution and solid state. rsc.org | Optical data storage, molecular switches. |
| Oligothienoacene Derivatives | Photo-switchable luminescence properties. rsc.org | Luminescent probes, optoelectronic devices. |
| Two-dimensional Polyaniline (2DPANI) | Exceptional anisotropic electrical conductivity (in-plane and out-of-plane). tu-dresden.de | Organic electronics, electromagnetic shielding, sensors. |
This table presents data on selenium-containing compounds related to this compound to infer its potential applications.
Precursors for Polymer Synthesis and Functional Coatings
The structure of this compound, featuring a strained four-membered ring and a reactive hydroxyl group, makes it a promising candidate as a monomer for polymer synthesis. Ring-opening polymerization (ROP) is a common method for producing polymers from cyclic monomers, driven by the relief of ring strain. wikipedia.orglibretexts.org This technique is widely used for cyclic esters (lactones) and amides (lactams). libretexts.org By analogy, this compound could potentially undergo ROP, initiated either anionically or through catalysis, to form linear poly(selenoether)s with pendant hydroxyl groups. These hydroxyl groups would then be available for further functionalization, allowing for the tuning of the polymer's properties. For instance, selenonium salts have been successfully employed as metal-free Lewis acid catalysts for the cationic ROP of various cyclic esters, yielding polyesters with controlled molecular weights. rsc.org
Functional coatings are thin layers applied to surfaces to impart specific properties, such as water repellency, antimicrobial activity, or enhanced durability. mcpolymers.commdpi.com Organoselenium compounds are emerging as important precursors for creating such coatings, often through techniques like atomic layer deposition (ALD). mcpolymers.com ALD allows for the highly controlled deposition of thin films from volatile precursors. While the direct use of this compound in ALD has not been reported, related volatile organoselenium compounds are being explored for this purpose. The resulting selenium-containing coatings could offer unique functionalities. For example, polymers can be designed to attach to surfaces through a combination of physical and chemical interactions, with functional groups on the polymer backbone reacting with the substrate. Polymers derived from this compound could be tailored for specific coating applications, leveraging the reactivity of both the selenium atom and the hydroxyl groups.
| Polymerization Method | Monomer Type | Resulting Polymer | Potential Properties/Applications |
| Ring-Opening Polymerization (ROP) | Cyclic Esters (Lactones) | Polyesters libretexts.org | Biodegradable materials, biomedical devices. nih.gov |
| Anionic ROP | Cyclic Esters | Polyesters libretexts.org | Controlled molecular weight polymers. |
| Cationic ROP (with Selenonium salt catalyst) | Cyclic Esters | Polyesters rsc.org | Metal-free synthesis of polyesters. rsc.org |
| Free-Radical Polymerization | Styrene-Butadiene Emulsions | Styrene-Butadiene Polymers | Base for functional barrier coatings (water, oil, grease repellency). mcpolymers.com |
This table illustrates polymerization methods and resulting polymers from monomers analogous to this compound, suggesting potential synthetic routes and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
